(3I+/-,8I+/-,9R)-6a(2)-Methoxycinchonan-9-ol
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Overview
Description
®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is a complex organic compound that belongs to the class of cinchona alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol typically involves multiple steps. One common method includes the reaction of sodium tetraphenyl borate with quinine in deionized water at room temperature. This ion-pair reaction is considered a green chemistry approach due to its mild conditions and minimal environmental impact .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of large reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, ®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is used as a chiral catalyst in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable for producing enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological membranes and proteins makes it a promising candidate for drug development .
Medicine
In medicine, ®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is investigated for its potential therapeutic effects. It has shown promise in treating various diseases, including malaria and certain types of cancer .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for other complex molecules .
Mechanism of Action
The mechanism of action of ®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and RNA can inhibit the replication of viruses and bacteria .
Comparison with Similar Compounds
Similar Compounds
- (S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- ®-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- ®-(6-Methoxy-4-quinolinyl)[(1S,2S,4S,5R)-5-vinylbicyclo[2.2.2]oct-2-yl]methanol
Uniqueness
What sets ®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol apart from similar compounds is its specific stereochemistry and functional groups. These unique features contribute to its distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
101143-86-6 |
---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19+,20-/m1/s1 |
InChI Key |
LOUPRKONTZGTKE-BBNYVJOESA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@H]4C=C)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
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